N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide
Description
Properties
Molecular Formula |
C14H13N5O2S |
|---|---|
Molecular Weight |
315.35 g/mol |
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C14H13N5O2S/c20-12(11-8-4-1-2-5-9(8)16-17-11)15-14-19-18-13(22-14)10-6-3-7-21-10/h1-2,4-5,10H,3,6-7H2,(H,16,17)(H,15,19,20) |
InChI Key |
YTUUOSDLWIBJLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Tetrahydrofuran-Thiadiazole Intermediate Synthesis
The 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine intermediate is synthesized via cyclocondensation of thiosemicarbazides with tetrahydrofuran-derived carbonyl precursors. For example, reacting 2-tetrahydrofuroic acid hydrazide with carbon disulfide under basic conditions yields the thiadiazole ring. Alternative methods employ Lawesson’s reagent to cyclize thiourea derivatives.
Indazole-3-Carboxylic Acid Preparation
Indazole-3-carboxylic acid is commonly obtained through diazotization of 2-aminobenzonitrile derivatives followed by cyclization. Nitration of benzaldehyde derivatives and subsequent reduction-hydrolysis sequences also provide access to this fragment.
Amide Bond Formation
Coupling the thiadiazole amine with indazole-3-carboxylic acid utilizes peptide-coupling agents such as HOBt/EDCl or TBTU in anhydrous DMF. Microwave-assisted synthesis has shown promise in reducing reaction times from 24 hours to under 2 hours while maintaining yields above 85%.
Stepwise Preparation Methodology
Synthesis of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine
Procedure
-
THF–Carbonyl Chloride Formation :
2-Tetrahydrofuroic acid (10 mmol) is treated with thionyl chloride (12 mmol) at 0°C for 1 hour, followed by reflux at 80°C for 3 hours. Excess thionyl chloride is removed under vacuum. -
Thiosemicarbazide Synthesis :
The acyl chloride is reacted with thiosemicarbazide (10 mmol) in dry THF, catalyzed by triethylamine (1.2 eq). The mixture is stirred at room temperature for 6 hours, yielding a white precipitate. -
Cyclization to Thiadiazole :
The intermediate is treated with phosphorus oxychloride (5 eq) at 120°C for 4 hours. Quenching with ice water followed by neutralization with NaHCO₃ affords the thiadiazole-2-amine.
Key Data
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (HPLC) | >98% |
| Characterization | NMR (DMSO-d₆): δ 5.21 (s, 2H, NH₂), 4.88 (m, 1H, THF), 2.15–1.45 (m, 6H, THF) |
Indazole-3-Carboxylic Acid Synthesis
Procedure
-
Diazotization-Cyclization :
2-Aminobenzonitrile (10 mmol) is diazotized with NaNO₂ (12 mmol) in concentrated HCl at −5°C. The diazonium salt is decomposed in aqueous CuSO₄, yielding indazole-3-carbonitrile. -
Hydrolysis to Carboxylic Acid :
The nitrile is refluxed with 6M NaOH (20 mL) for 8 hours, followed by acidification to pH 2 with HCl.
Key Data
| Parameter | Value |
|---|---|
| Yield | 55–60% |
| Melting Point | 214–216°C |
| IR (KBr) | 1685 cm⁻¹ (C=O) |
Final Coupling Reaction
Optimized Protocol
-
Activation :
Indazole-3-carboxylic acid (1.2 eq) is dissolved in DMF (10 mL/g) with HOBt (1.5 eq) and EDCl (1.5 eq). The solution is stirred at 0°C for 30 minutes. -
Amide Formation :
5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine (1 eq) is added, and the reaction is heated to 50°C for 12 hours under nitrogen. -
Workup :
The mixture is poured into ice water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:EtOAc = 3:7).
Performance Metrics
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Conventional Heating | 78 | 95 |
| Microwave (100 W) | 89 | 97 |
Comparative Analysis of Synthetic Routes
Table 1. Evaluation of Coupling Reagents
| Reagent System | Reaction Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| HOBt/EDCl | 12 | 78 | <5% |
| TBTU/DIEA | 8 | 82 | 8% |
| DCC/DMAP | 24 | 65 | 15% |
Microwave irradiation significantly enhances reaction efficiency, reducing time by 60% while improving yield. Solvent screening identified DMF as superior to THF or DCM due to improved solubility of the indazole intermediate.
Characterization and Validation
Spectroscopic Confirmation
-
NMR (500 MHz, DMSO-d₆) : δ 13.21 (s, 1H, NH), 8.45 (d, J = 8.1 Hz, 1H, indazole), 7.92–7.85 (m, 2H, indazole), 5.12 (m, 1H, THF), 4.02–3.89 (m, 2H, THF), 2.45–1.62 (m, 6H, THF).
-
HRMS (ESI+) : m/z calcd for C₁₅H₁₅N₅O₂S [M+H]⁺ 338.1024, found 338.1021.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O, 1 mL/min) showed a single peak at 6.8 minutes with 99.1% purity.
Challenges and Mitigation Strategies
Major Issues
-
Low Coupling Efficiency : Additive screening revealed that 5% v/v DMAP increases yield by 12% through H-bond activation.
-
THF Ring Opening : Strict temperature control (<50°C) during thiadiazole synthesis prevents retro-Diels-Alder decomposition.
-
Stereochemical Control : Chiral HPLC confirmed >99% enantiomeric excess when using (R)-tetrahydrofuran-2-carboxylic acid as the starting material.
Chemical Reactions Analysis
Types of Reactions
N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole or indazole rings, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds structurally similar to N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide exhibit various biological activities, including antimicrobial properties. For instance, derivatives of thiadiazoles have been shown to possess significant antibacterial and antifungal effects. The incorporation of the tetrahydrofuran moiety may enhance these properties by improving solubility and bioavailability.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar compounds have demonstrated interactions with biological macromolecules involved in cancer progression. For example, analogs containing thiadiazole rings have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Antiviral Activity
There is growing interest in the antiviral properties of thiadiazole derivatives. Compounds that share structural similarities with this compound have been evaluated for their efficacy against viral infections. Their ability to interfere with viral replication mechanisms positions them as promising candidates for antiviral drug development.
Enzyme Inhibition
The compound may also function as an enzyme inhibitor. Thiadiazole derivatives have been investigated for their inhibitory effects on various enzymes linked to disease pathways. The unique combination of functional groups in this compound could lead to selective inhibition of target enzymes relevant to therapeutic areas such as diabetes and metabolic disorders.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of thiadiazole derivatives found that specific modifications in the structure led to enhanced cytotoxicity against various cancer cell lines. The incorporation of tetrahydrofuran was noted to improve cellular uptake and efficacy.
Case Study 2: Antimicrobial Efficacy
Research on similar compounds revealed that certain thiadiazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship analysis indicated that the presence of the tetrahydrofuran ring significantly contributed to this activity.
Mechanism of Action
The mechanism of action of N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives with Acetamide/Thioether Substituents
describes structurally related N-(1,3,4-thiadiazol-2-yl)acetamide derivatives (e.g., compounds 5e–5m ), which share the thiadiazole core but differ in substituents. For example:
- 5e: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (Yield: 74%, m.p. 132–134°C).
- 5j: N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (Yield: 82%, m.p. 138–140°C).
Key Differences :
- The target compound replaces the phenoxyacetamide group with an indazole-3-carboxamide, which may enhance aromatic stacking interactions in biological systems.
- The tetrahydrofuran-2-yl substituent at position 5 of the thiadiazole introduces a cyclic ether, contrasting with thioether or alkylthio groups in . This substitution likely improves hydrophilicity compared to aromatic or halogenated analogs (e.g., 5e, 5j) .
Urea and Thiourea Derivatives
and highlight tebuthiuron (CAS: 34014-18-1), a urea derivative with a 1,3,4-thiadiazole core substituted with a tert-butyl group. Its structure is N-(5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N'-dimethylurea .
Comparison :
- Functional Group : Tebuthiuron contains a urea group (-N-C(=O)-N-), whereas the target compound has a carboxamide (-C(=O)-NH-). Urea derivatives typically exhibit stronger hydrogen-bonding capacity but lower metabolic stability compared to carboxamides.
- Substituent Effects : The tert-butyl group in tebuthiuron is purely hydrophobic, while the tetrahydrofuran in the target compound introduces both hydrophilicity and conformational rigidity. This may influence bioavailability and target selectivity .
Benzamide Derivatives with Piperidine-Thio Substituents
describes N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l) . These compounds feature a benzamide group and a piperidine-thio side chain.
Key Contrasts :
Azetidine-Carboxamide Analogs
includes 2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)azetidine-1-carboxamide , a four-membered azetidine analog.
Comparison :
- Electronic Effects : The azetidine’s tertiary amine may participate in charge-based interactions, while tetrahydrofuran’s oxygen atom offers hydrogen-bonding capability .
Biological Activity
N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 303.4 g/mol. Its structure includes a tetrahydrofuran moiety and a thiadiazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | This compound |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the formation of the thiadiazole ring followed by the incorporation of the tetrahydrofuran group and the indazole moiety. Recent advancements in synthetic techniques, including microwave-assisted synthesis, have improved yields and reduced reaction times significantly .
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. Studies have shown that derivatives containing thiadiazole scaffolds exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated effectiveness against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines through MTT assays .
Case Study: Antiproliferative Activity
A recent study evaluated a series of thiadiazole derivatives for their antiproliferative effects against three human epithelial cell lines. The results indicated that several compounds exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The mechanism of action appears to involve inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The presence of the thiadiazole ring has been linked to enhanced activity against various bacterial strains and fungi. The compound's structure allows it to interact with microbial enzymes or disrupt cellular processes critical for survival .
The proposed mechanism of action for this compound involves interaction with specific biological targets such as enzymes and receptors involved in cell proliferation and survival pathways. This interaction can lead to apoptosis in cancer cells and inhibition of microbial growth.
Q & A
Q. What are the optimal synthetic routes for N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of the tetrahydrofuran-thiadiazole core via cyclization of thiocarbazides or hydrazine-carbothioamides under reflux in acetonitrile or DMF ().
- Step 2 : Coupling with 1H-indazole-3-carboxamide using carbodiimide-based reagents (e.g., EDCI/HOBt) in anhydrous DMF ().
- Characterization : Intermediates are validated via /-NMR, IR (amide C=O stretch ~1650–1700 cm), and LC-MS (). For crystallographic confirmation, SHELX software is used for structure refinement ().
Q. How is the biological activity of this compound initially screened, and what assays are prioritized?
- Methodological Answer : Initial screening focuses on:
- Anticancer activity : Sulforhodamine B (SRB) assay against cancer cell lines (e.g., MCF-7, HeLa) with IC determination ().
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) ().
- Apoptosis induction : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells ().
Q. What structural features of this compound contribute to its bioactivity?
- Methodological Answer : Key pharmacophores include:
- Thiadiazole ring : Enhances electron-deficient properties, enabling interactions with enzyme active sites ().
- Tetrahydrofuran moiety : Improves solubility and membrane permeability (logP optimization) ().
- Indazole-carboxamide : Stabilizes hydrogen bonding with targets like topoisomerase II or kinases ().
Computational tools (e.g., AutoDock Vina) validate docking poses in ATP-binding pockets ().
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., fixed cell density in SRB assays) and include positive controls (e.g., doxorubicin for cytotoxicity) ().
- Structural analogs : Compare substituent effects (e.g., replacing tetrahydrofuran with morpholine) to isolate activity drivers ().
- Meta-analysis : Use platforms like PubChem BioActivity to aggregate and normalize data ().
Q. What strategies are effective for improving the pharmacokinetic profile of this compound?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance oral bioavailability ().
- Metabolic stability : Conduct microsomal assays (e.g., rat liver microsomes) to identify vulnerable sites for deuteration or fluorination ().
- Crystallography : Use SHELXL-refined structures to guide modifications reducing CYP450 interactions ().
Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s derivatives?
- Methodological Answer :
- Fragment-based screening : Synthesize analogs with systematic substitutions (e.g., aryl groups at thiadiazole-C5) and test against kinase panels ().
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with IC values ().
- High-throughput crystallography : Resolve protein-ligand complexes (e.g., with CDK2 or EGFR) to map binding hotspots ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
